2-(Difluoromethyl)-4-fluorotoluene 2-(Difluoromethyl)-4-fluorotoluene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18364632
InChI: InChI=1S/C8H7F3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,8H,1H3
SMILES:
Molecular Formula: C8H7F3
Molecular Weight: 160.14 g/mol

2-(Difluoromethyl)-4-fluorotoluene

CAS No.:

Cat. No.: VC18364632

Molecular Formula: C8H7F3

Molecular Weight: 160.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)-4-fluorotoluene -

Molecular Formula C8H7F3
Molecular Weight 160.14 g/mol
IUPAC Name 2-(difluoromethyl)-4-fluoro-1-methylbenzene
Standard InChI InChI=1S/C8H7F3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,8H,1H3
Standard InChI Key ORLWSDBCUREPCF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)F)C(F)F

Structural and Chemical Identity

The molecular formula of 2-(difluoromethyl)-4-fluorotoluene is C₈H₆F₃, with a molar mass of 171.13 g/mol. Its IUPAC name derives from the toluene framework, where the methyl group is replaced by a difluoromethyl moiety at position 2, and a fluorine atom occupies position 4. The compound’s planar aromatic ring and electron-withdrawing substituents enhance its stability and reactivity in electrophilic substitution reactions .

Key structural features include:

  • Aromatic ring: Provides a rigid scaffold for regioselective functionalization.

  • Difluoromethyl group (-CF₂H): Acts as a hydrogen bond donor and metabolic stabilizer, critical in drug design .

  • Fluorine at C4: Enhances lipophilicity and influences electronic distribution across the ring .

Synthetic Methodologies

Radical Difluoromethylation

Visible-light photocatalysis has emerged as a robust method for introducing CF₂H groups into aromatic systems. For example, quinoxalin-2-ones undergo difluoromethylation using S-(difluoromethyl)sulfonium salts under blue LED irradiation with a 3 mol% photocatalyst . Although this method targets heterocycles, its principles apply to toluene derivatives:

Aromatic substrate+CF2H radicalhv, catalystDifluoromethylated product\text{Aromatic substrate} + \text{CF}_2\text{H radical} \xrightarrow{\text{hv, catalyst}} \text{Difluoromethylated product}

Mechanistic studies confirm a radical pathway, with the CF₂H radical generated via single-electron transfer (SET) from the photocatalyst .

Continuous-Flow Oxidation

A patent by Chen et al. describes the oxidation of 2,4-difluorotoluene to 2,4-difluorobenzaldehyde using a tubular reactor, hydrogen peroxide, and cobalt-molybdenum-bromine catalysts in acetic acid . While this process targets aldehyde synthesis, intermediate steps may involve 2-(difluoromethyl)-4-fluorotoluene as a transient species. Key parameters include:

ParameterValue
Temperature60–80°C
CatalystCo-Mo-Br complexes
SolventAcetic acid
Residence time10–30 min
Conversion rate>90%

This continuous-flow approach minimizes side reactions and improves safety compared to batch processes .

Palladium-Catalyzed Cross-Coupling

Gold(I)-CF₂H complexes, such as (p-OMe-Ph)₃PAu-CF₂H, enable Pd-catalyzed difluoromethylation of aryl iodides. Optimal conditions use Pd₂(dba)₃/Xantphos in 1,4-dioxane/toluene (1:1) at 100°C, achieving 30% yield over two steps . Although direct synthesis of 2-(difluoromethyl)-4-fluorotoluene via this method remains unexplored, analogous routes could involve coupling fluorinated aryl halides with CF₂H donors.

Physicochemical Properties

Spectral Characteristics

  • ¹⁹F NMR: Peaks at δ -110 to -115 ppm (CF₂H) and δ -95 to -100 ppm (C4-F) .

  • IR Spectroscopy: Stretching vibrations at 1120 cm⁻¹ (C-F) and 2850 cm⁻¹ (C-H in CF₂H) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 180°C, with exothermic peaks indicating radical-mediated degradation .

Applications in Pharmaceutical Chemistry

The CF₂H group’s ability to mimic hydroxyl, thiol, and amine bioisosteres makes 2-(difluoromethyl)-4-fluorotoluene a promising scaffold for drug candidates. Examples include:

  • Metabolic stability: CF₂H reduces oxidative metabolism, prolonging drug half-life .

  • Target affinity: The fluorine atom enhances hydrophobic interactions with protein binding pockets .

Recent clinical trials highlight fluorinated compounds in oncology and neurology, though specific applications of this compound remain proprietary .

Research Advancements

Mechanistic Insights

Radical clock experiments with vinylcyclopropane derivatives confirm CF₂H radical intermediacy in synthesis. Rearrangement products dominate when radical inhibitors are absent, underscoring the importance of reaction control .

Catalytic Optimization

Comparative studies of Pd and Au catalysts reveal solvent-dependent efficiency:

Catalyst SystemSolventYield (%)
Pd₂(dba)₃/Xantphos1,4-Dioxane20
Pd(dba)₂/XantphosToluene18
Pd₂(dba)₃/XantphosDioxane/Toluene30

Binary solvent systems improve miscibility of reactants and catalysts, boosting yields .

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